2-Fluoro-6-(piperidin-1-yl)aniline
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Overview
Description
2-Fluoro-6-(piperidin-1-yl)aniline is an organic compound that features a fluorine atom and a piperidine ring attached to an aniline moiety
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which include 2-fluoro-6-(piperidin-1-yl)aniline, have a wide variety of biological activities . They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, depending on the specific therapeutic application . For instance, some piperidine derivatives have been found to inhibit tubulin polymerization, which is crucial in cell division and thus can have anticancer effects .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways depending on their specific therapeutic application . For example, some piperidine derivatives have been found to exhibit antioxidation effects .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific therapeutic application .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, such as 2-Fluoro-6-(piperidin-1-yl)aniline, have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents
Cellular Effects
For instance, they have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
Piperidine derivatives have been shown to inhibit tubulin polymerization , suggesting that they may exert their effects at the molecular level through interactions with biomolecules and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(piperidin-1-yl)aniline typically involves the nucleophilic substitution of a fluorinated aniline derivative with piperidine. One common method includes the reaction of 2-fluoroaniline with piperidine in the presence of a suitable base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(piperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-6-(piperidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Lacks the piperidine ring, making it less versatile in certain applications.
6-(Piperidin-1-yl)aniline: Lacks the fluorine atom, which can affect its reactivity and biological activity.
Uniqueness
2-Fluoro-6-(piperidin-1-yl)aniline is unique due to the presence of both the fluorine atom and the piperidine ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-fluoro-6-piperidin-1-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-5-4-6-10(11(9)13)14-7-2-1-3-8-14/h4-6H,1-3,7-8,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFBDPHCWCWSNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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